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molecular formula C13H8BrCl2NO B8394101 N-(2-bromo-5-chloro-phenyl)-3-chloro-benzamide

N-(2-bromo-5-chloro-phenyl)-3-chloro-benzamide

Cat. No. B8394101
M. Wt: 345.0 g/mol
InChI Key: HNSHCQFVKGAGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362249B2

Procedure details

To a solution of 2-bromo-5-chloroaniline (0.380 g, 1.84 mmol) and triethylamine (0.768 mL, 5.52 mmol) in dichloromethane (15 mL) is added 3-chlorobenzoyl chloride (0.353 mL, 2.76 mmol) in a dropwise fashion. The resulting mixture is allowed to stir at room temperature for 2 h. Water (30 mL) is added and extracted with the mixture is extracted with dichloromethane 3×. The organic layer is combined, washed with brine 1×, dried (Na2SO4) and concentrated under vacuum to give 0.630 g of N-(2-bromo-5-chloro-phenyl)-3-chloro-benzamide in 99% yield.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.768 mL
Type
reactant
Reaction Step One
Quantity
0.353 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[NH2:4].C(N(CC)CC)C.[Cl:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22].O>ClCCl>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[NH:4][C:21](=[O:22])[C:20]1[CH:24]=[CH:25][CH:26]=[C:18]([Cl:17])[CH:19]=1

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)Cl
Name
Quantity
0.768 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.353 mL
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with the mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane 3×
WASH
Type
WASH
Details
washed with brine 1×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)Cl)NC(C1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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